![molecular formula C25H19Br2N3 B400866 6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline CAS No. 314034-62-3](/img/structure/B400866.png)

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities . They are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

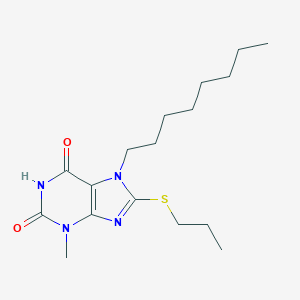

Molecular Structure Analysis

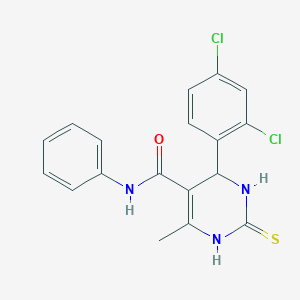

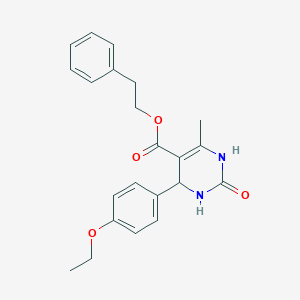

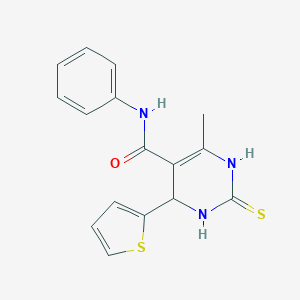

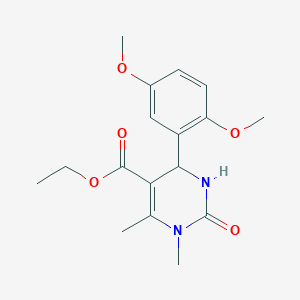

The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The specific molecular structure of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” is not available in the sources I found.Chemical Reactions Analysis

The chemical reactions involving pyrazoline derivatives are diverse and depend on the specific substituents present in the molecule . The specific chemical reactions of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” are not available in the sources I found.Scientific Research Applications

Antibacterial Activity

Pyrazolines have garnered attention for their antibacterial potential. Reports suggest that this compound may exhibit antibacterial effects against various pathogens, making it a candidate for further investigation in antimicrobial research .

Antifungal Properties

In addition to antibacterial activity, pyrazolines have been explored for their antifungal properties. This compound could potentially inhibit fungal growth and serve as a basis for developing novel antifungal agents .

Antiparasitic Applications

The compound’s structure may lend itself to antiparasitic applications. Investigating its effects on parasites could provide valuable insights for combating parasitic infections .

Anti-Inflammatory Potential

Pyrazolines have been associated with anti-inflammatory effects. This compound might modulate inflammatory pathways, making it relevant for studies related to inflammation and immune responses .

Antidepressant Activity

Research has linked pyrazolines to potential antidepressant properties. Understanding its impact on neurotransmitter systems could contribute to the development of new antidepressant drugs .

Anticonvulsant Properties

Considering its structure, this compound may exhibit anticonvulsant effects. Investigating its impact on neuronal excitability and seizure control could be valuable .

Antioxidant Capacity

Oxidative stress plays a role in various diseases. Pyrazolines, including this derivative, have been explored for their antioxidant potential. Assessing its ability to scavenge free radicals and protect cells from oxidative damage is crucial .

Neurotoxicity Assessment

This study specifically investigated the neurotoxic potential of the compound on acetylcholinesterase (AchE) activity in fish alevins. AchE is essential for normal nerve function, and alterations in its activity can impact behavior and survival. Further research could explore its effects on other organisms and tissues .

Mechanism of Action

Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific mechanism of action of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” is not available in the sources I found.

properties

IUPAC Name |

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFAIQAWNHPNJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400783.png)

![7-isobutyl-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400786.png)

![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)

![7-benzyl-8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B400796.png)

![2-[(Diphenylacetyl)amino]benzamide](/img/structure/B400797.png)

![7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400806.png)